molecular formula C21H20N4O2S B2629564 4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897470-03-0

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2629564
CAS No.: 897470-03-0
M. Wt: 392.48
InChI Key: BXYLZWXFXQYKGM-UHFFFAOYSA-N
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Description

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 4. This moiety is connected via a piperazine ring to a 4-cyanobenzoyl group.

Properties

IUPAC Name

4-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-2-27-17-7-8-18-19(13-17)28-21(23-18)25-11-9-24(10-12-25)20(26)16-5-3-15(14-22)4-6-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYLZWXFXQYKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized by reacting 2-mercaptoaniline with ethyl bromoacetate under basic conditions . The resulting 6-ethoxy-1,3-benzothiazole is then reacted with piperazine and 4-cyanobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of benzothiazole-2-carboxylic acid.

    Reduction: Formation of 4-[4-(6-amino-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile.

    Substitution: Formation of 4-[4-(6-substituted-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile.

Scientific Research Applications

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cell wall synthesis in bacteria, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

Target Compound
  • Core : 6-Ethoxy-1,3-benzothiazole
  • Linker : Piperazine-1-carbonyl
  • Terminal Group: 4-Cyanophenyl
Analog 1: 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid ()
  • Core : Benzo[d]thiazole-6-carboxylic acid
  • Linker : Boc-protected piperazine
  • Terminal Group: None (carboxylic acid at position 6)
  • Key Differences : The carboxylic acid substituent and Boc protection alter solubility and reactivity compared to the target compound’s nitrile group. The target’s nitrile may enhance membrane permeability due to reduced polarity .
Analog 2: N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )
  • Core : 1,3-Benzothiazole
  • Linker : Acetamide-piperazine
  • Terminal Group : Methylpiperazine
  • Key Differences : The acetamide linker introduces flexibility, whereas the target’s rigid carbonyl linker may restrict conformational freedom, impacting binding to targets like Hsp90 or kinases .
Target Compound (Hypothesized)
  • Potential Targets: Hsp90 C-terminal domain (based on ) or anticancer activity (analogous to BZ-IV in ).
  • Nitrile Role : May enhance binding affinity to hydrophobic pockets in target proteins compared to polar carboxylic acids .
Analog 1 ()
  • Application : Hsp90 C-terminal inhibitors.
  • Activity : Demonstrated moderate inhibition (IC₅₀ ~10–50 µM) in preliminary assays.
  • Solubility : Lower than target compound due to carboxylic acid group .
Analog 3: Cannabinoid Receptor Ligands ()
  • Core : Triazine-piperazine (distinct from benzothiazole).
  • Activity : High affinity for hCB2 (Kᵢ < 100 nM) but low selectivity over hCB1.
  • Structural Insight : Replacement of triazine with benzothiazole (as in the target compound) could alter receptor specificity .

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound Analog 1 () Analog 2 (BZ-IV, )
Molecular Weight ~435 g/mol (estimated) 433.5 g/mol 317.4 g/mol
Core Structure 6-Ethoxy-1,3-benzothiazole Benzo[d]thiazole-6-carboxylic acid 1,3-Benzothiazole
Linker Type Piperazine-1-carbonyl Boc-piperazine Acetamide-piperazine
Key Substituent 4-Cyanophenyl Carboxylic acid Methylpiperazine
Synthetic Yield N/A 50–70% 65–80%
Reported Bioactivity Hypothesized Hsp90/anticancer Hsp90 inhibition (IC₅₀ ~10–50 µM) Anticancer (in vitro)

Critical Analysis of Structural Impact on Function

  • Electron-Withdrawing Groups : The target’s nitrile group may improve metabolic stability compared to Analog 1’s carboxylic acid, which is prone to ionization at physiological pH .
  • Receptor Specificity: Unlike triazine-based cannabinoid ligands (), the benzothiazole core in the target compound may shift activity toward kinase or chaperone targets .

Biological Activity

4-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure consists of a piperazine core substituted with a benzothiazole moiety and a benzonitrile group, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:

  • Formation of the piperazine ring.
  • Introduction of the benzothiazole moiety through electrophilic substitution.
  • Coupling with benzonitrile to yield the final product.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of similar piperazine derivatives against various pathogens. For instance, derivatives with benzothiazole substitutions have shown significant activity against Mycobacterium tuberculosis, suggesting that this compound may exhibit similar properties due to its structural analogies .

CompoundMIC (μM)Solubility (μg/mL)
Compound 8h0.008104
BTZ038 (DprE1 inhibitor)--

This table illustrates the promising antitubercular activity of compounds related to our target compound.

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. It has been suggested that similar compounds targeting specific molecular pathways could inhibit tumor growth in various cancer models. For example, compounds that act on DNA methylation pathways have shown effectiveness against non-small cell lung carcinoma and ovarian cancer .

The proposed mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : By binding to specific enzymes involved in cellular metabolism or proliferation.
  • Modulation of Signaling Pathways : Interfering with pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimycobacterial Activity : A series of piperazine derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that modifications at the piperazine ring significantly affected their efficacy .
  • Anticancer Research : Compounds similar to our target have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines. Results demonstrated substantial cytotoxicity against various cancer types .

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